molecular formula C8H14O2 B13301498 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde

1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13301498
M. Wt: 142.20 g/mol
InChI Key: NZVLRCVEAUEGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a high-purity chemical compound supplied for research purposes. This cyclopropane derivative features an aldehyde functional group and an isopropoxymethyl side chain, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound's primary research value lies in its application as a key synthetic intermediate. The reactive aldehyde group allows for further chemical transformations, such as reductions to alcohols or oxidations to carboxylic acids, enabling researchers to diversify molecular structures efficiently . The structural motif of a substituted cyclopropane is of significant interest in drug discovery. Recent research into GPR88 agonists for treating alcohol use disorder has highlighted the importance of incorporating an isopropoxy group to improve metabolic stability and brain permeability of drug candidates . This suggests that this compound could serve as a critical precursor in the design and synthesis of novel therapeutic agents targeting neurological disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-7(2)10-6-8(5-9)3-4-8/h5,7H,3-4,6H2,1-2H3

InChI Key

NZVLRCVEAUEGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CC1)C=O

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies

The cyclopropane ring can be constructed by carbene insertion or cyclopropanation of alkenes:

  • Carbene Insertion: Treatment of alkenes with dichlorocarbene or other carbene precursors under basic conditions can yield cyclopropanes. For example, methallyl chloride can be deprotonated to generate a carbene intermediate that inserts into a C-H bond to form methylenecyclopropane derivatives.

  • Chlorocarbene Addition: Addition of 1,1-dichloroethane to substituted alkenes in the presence of strong bases yields chlorocyclopropanes, which can be converted to methylenecyclopropanes by elimination of HCl.

Functionalization to Aldehyde

  • The aldehyde group at the cyclopropane 1-position can be introduced by oxidation of a primary alcohol or by formylation reactions on a suitable cyclopropane precursor.

  • Alternatively, direct synthesis of cyclopropane-1-carbaldehyde derivatives may be achieved via selective lithiation and subsequent formylation steps.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation of alkene NaNH2 or KN(SiMe3)2 in THF or toluene, 65-140 °C 44-76% KN(SiMe3)2 gives cleaner methylenecyclopropane formation with high selectivity
Alkylation of methylenecyclopropane anion n-Butyllithium, electrophile with (propan-2-yloxy)methyl group Variable Alkylation occurs regioselectively on cyclopropyl ring
Ether formation (protection) Acid-catalyzed reaction of alcohol with propan-2-ol High Analogous to tetrahydropyranyl protection in related systems
Oxidation to aldehyde Selective oxidation of primary alcohol or direct formylation Moderate to high Methods depend on precursor availability and sensitivity

Mechanistic Insights and Optimization

  • The choice of base and solvent critically influences the selectivity and yield of cyclopropane formation. Potassium hexamethyldisilazide (KN(SiMe3)2) in non-polar solvents favors formation of methylenecyclopropane with minimal side products.

  • Alkylation of the cyclopropane anion is regioselective, with initial substitution at the cyclopropyl ring carbon, followed by potential second substitution depending on the nature of substituents.

  • Protection of hydroxyl groups as ethers enhances stability during subsequent synthetic steps and facilitates purification.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Limitations
Cyclopropane ring formation Carbene insertion or chlorocarbene addition NaNH2, KN(SiMe3)2, 1,1-dichloroethane High selectivity with optimized base/solvent Requires careful control of reaction conditions
Aldehyde introduction Oxidation or formylation Oxidants or electrophilic formylation agents Direct introduction of aldehyde Sensitive to over-oxidation or side reactions
(Propan-2-yloxy)methyl substituent installation Alkylation of cyclopropane anion or etherification n-Butyllithium, propan-2-ol, acid catalyst Regioselective substitution, stable ether formation Multi-step, requires protection strategies
Protection/deprotection Acid-catalyzed ether formation Propan-2-ol, acid catalyst Enhances stability and handling Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propan-2-yloxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde C₈H₁₄O₂ 142.20 (Propan-2-yloxy)methyl
1-(fluoromethyl)cyclopropane-1-carbaldehyde C₅H₅FO 106.09 Fluoromethyl
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde C₁₁H₁₀O₃ 198.20 2H-1,3-benzodioxol-5-yl (aromatic)
1-(((2,6-dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde C₁₁H₁₃N₃O₂ 219.24 2,6-dimethylpyrimidin-4-yloxy
1-(4-chlorophenyl)cyclopropane-1-carbaldehyde C₁₀H₉ClO 180.63 4-chlorophenyl
1-[2-(Propan-2-yloxy)phenyl]cyclopropane-1-carbaldehyde C₁₃H₁₆O₂ 204.26 2-(propan-2-yloxy)phenyl

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The (propan-2-yloxy)methyl group in the main compound donates electrons via its ether oxygen, slightly deactivating the aldehyde toward nucleophilic addition compared to derivatives with electron-withdrawing substituents like fluoromethyl or 4-chlorophenyl .
  • Aromatic and Heterocyclic Substituents: The 2H-1,3-benzodioxol-5-yl group (C₁₁H₁₀O₃) provides aromaticity and π-π stacking capabilities, making it suitable for pharmaceutical applications .

Biological Activity

1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a cyclopropane ring and an aldehyde functional group, exhibits various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily arises from its aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activities and interference with cellular signaling pathways. The strained structure of the cyclopropane ring also contributes to its reactivity, allowing it to participate in energy-releasing reactions that can drive chemical transformations within biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopropane have been shown to inhibit the growth of various bacterial strains by targeting specific metabolic pathways essential for bacterial survival. The mechanism often involves the disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Properties

Research has explored the anticancer potential of cyclopropane derivatives, including this compound. These compounds have been reported to modulate pathways involved in cell proliferation and apoptosis. For example, certain analogs have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of cyclopropane derivatives, researchers synthesized a series of compounds based on the cyclopropane scaffold. Among these, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted its ability to disrupt bacterial cell membranes, leading to cell lysis .

Case Study 2: Cancer Cell Line Testing
Another investigation focused on the effects of cyclopropane-based compounds on various cancer cell lines. The results indicated that this compound inhibited the growth of colorectal cancer cells by inducing G0/G1 phase cell cycle arrest and promoting apoptosis through mitochondrial pathways. The compound's efficacy was compared against established chemotherapeutics, demonstrating comparable potency in vitro .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related cyclopropane derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateAldehyde reactivity with nucleophiles
CyclopropanecarboxaldehydeModerateLowInhibition of metabolic pathways
CyclohexylmethylcyclopropanecarboxaldehydeLowHighInduction of apoptosis via caspase activation

Q & A

Q. What are the optimal synthetic routes for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthetic pathway involves cyclopropanation of a pre-functionalized allylic ether followed by oxidation to introduce the aldehyde group. For example, using 1-alkynyl-1-chlorocyclopropanes as intermediates (as demonstrated for functionalized cyclopropanes in alkynylation reactions) could enable the introduction of the propan-2-yloxymethyl group . Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclopropane ring formation.
  • Oxidation conditions : Mild oxidizing agents (e.g., pyridinium chlorochromate) are preferred to avoid over-oxidation of the aldehyde.
  • Temperature control : Low temperatures (-10°C to 0°C) during cyclopropanation improve stereochemical fidelity.
    Yield optimization can be monitored via GC-MS or HPLC, with comparative studies under varying conditions (e.g., solvent polarity, stoichiometry) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

Methodological Answer:

  • NMR :
    • ¹H NMR : The aldehyde proton typically resonates at δ 9.5–10.5 ppm. Cyclopropane ring protons appear as a multiplet between δ 0.5–2.0 ppm, split due to ring strain. The propan-2-yloxy methyl group shows a triplet near δ 3.3–3.7 ppm (CH₂O) and a septet for the isopropyl group (δ 1.0–1.2 ppm) .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–205 ppm; cyclopropane carbons resonate at δ 10–20 ppm.
  • IR : The aldehyde C=O stretch is observed at ~1720 cm⁻¹. Ether C-O-C vibrations appear at 1100–1250 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈H₁₂O₂ requires m/z 140.0837). Fragmentation patterns should highlight loss of the isopropoxy group (e.g., [M–C₃H₇O]⁺) .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

Methodological Answer:

  • Aldehyde oxidation : The aldehyde group is prone to air oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to limit photodegradation.
  • Cyclopropane ring strain : Susceptibility to ring-opening reactions under acidic/basic conditions. Use neutral buffers during experimental workflows.
  • Hygroscopicity : The ether moiety may attract moisture. Use molecular sieves in storage containers.
    Refer to safety protocols for analogous cyclopropane derivatives (e.g., cyclopropanecarbaldehyde, CAS 1489-69-6) for handling guidelines .

Advanced Research Questions

Q. How do electronic and steric effects of the propan-2-yloxymethyl substituent influence the compound’s reactivity in ring-opening or [2+1] cycloaddition reactions?

Methodological Answer:

  • Electronic effects : The electron-donating isopropoxy group increases electron density on the cyclopropane ring, potentially accelerating electrophilic ring-opening (e.g., with Br₂ or H⁺). Compare reactivity with non-ether-substituted cyclopropanes using kinetic studies (e.g., UV-Vis monitoring).
  • Steric effects : The bulky substituent may hinder nucleophilic attack on the cyclopropane. Computational modeling (DFT) can map steric hindrance using van der Waals radii .
  • Experimental validation : Conduct competition experiments with substituted cyclopropanes under identical conditions to quantify steric/electronic contributions .

Q. What computational strategies (e.g., QSPR, DFT) are suitable for predicting physicochemical properties or reaction pathways?

Methodological Answer:

  • QSPR models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to correlate substituent descriptors (e.g., Hammett σ⁺) with properties like logP or boiling point. Train models using datasets from structurally related aldehydes (e.g., 4-propan-2-ylcyclohexane-1-carbaldehyde) .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction transition states (e.g., cyclopropane ring-opening). Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Machine learning : Neural networks trained on cyclopropane reactivity databases (e.g., PubChem) can predict novel synthetic pathways .

Q. How can this compound serve as a precursor in multi-step syntheses of pharmacologically active molecules?

Methodological Answer:

  • Aldehyde functionalization : Convert the aldehyde to imines (via condensation with amines) or carboxylic acids (via oxidation) for drug candidate derivatization.
  • Cyclopropane as a bioisostere : The strained ring can mimic aromatic or aliphatic groups in target binding pockets. For example, incorporate into protease inhibitors via Suzuki-Miyaura coupling of boronic acids to the cyclopropane .
  • Case study : Analogous cyclopropane derivatives (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) have been used in antiviral drug scaffolds .

Q. What contradictions exist in literature regarding the compound’s spectroscopic data or synthetic yields, and how can they be resolved?

Methodological Answer:

  • Data discrepancies : Compare reported NMR shifts (e.g., cyclopropane protons in different solvents) using controlled replicates. For example, DMSO-d₆ vs. CDCl₃ may alter splitting patterns due to hydrogen bonding .
  • Yield variability : Reproduce synthetic protocols with strict control of humidity, oxygen levels, and catalyst purity. Use design-of-experiments (DoE) to identify critical factors (e.g., solvent choice >90% impact) .
  • Toxicological gaps : While the compound’s hazards are unclassified, analog SDSs (e.g., 1-chlorocyclopropane-1-carbonyl chloride) recommend rigorous fume hood use and toxicity assays (e.g., Ames test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.